

Application Notes and Protocols for HPTLC Analysis of Anhydrosafflor Yellow B

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Compound of Interest		
Compound Name:	Anhydrosafflor yellow B	
Cat. No.:	B15144304	Get Quote

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Introduction

Anhydrosafflor yellow B is a significant water-soluble quinochalcone C-glycoside found in the florets of Carthamus tinctorius L., commonly known as safflower. Alongside hydroxysafflor yellow A (HSYA), it is a major bioactive constituent responsible for the pharmacological properties of safflower extracts, which are widely used in traditional medicine and are under investigation for various therapeutic applications. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and reliable method for the qualitative and quantitative analysis of Anhydrosafflor yellow B in plant materials and pharmaceutical preparations. This document provides a detailed protocol for the HPTLC analysis of Anhydrosafflor yellow B, including sample preparation, chromatographic development, and densitometric quantification.

Experimental Protocols Materials and Reagents

- Standards: Anhydrosafflor yellow B (purity ≥ 98%)
- Solvents: Methanol, Ethyl acetate, n-Butanol, Glacial acetic acid (analytical or HPLC grade)
- Stationary Phase: HPTLC plates pre-coated with Silica Gel 60 F254



Preparation of Standard Solution

Accurately weigh 1.0 mg of **Anhydrosafflor yellow B** standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 μ g/mL. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 μ g/mL to 50 μ g/mL by diluting with methanol.

Preparation of Sample Solution

- Accurately weigh 1.0 g of dried and powdered safflower floret sample.
- Transfer the sample to a conical flask and add 25 mL of methanol.
- Sonicate the mixture for 30 minutes at room temperature.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 μm syringe filter. The filtrate is now ready for HPTLC analysis.

HPTLC Method

- Stationary Phase: HPTLC plates Silica Gel 60 F254 (20 x 10 cm)
- Mobile Phase: n-Butanol: Glacial acetic acid: Water (4:1:2, v/v/v)
- Chamber Saturation: Pre-saturate the twin-trough developing chamber with the mobile phase vapor for 20 minutes at room temperature (25 ± 2 °C) and controlled humidity.
- Application: Apply 5 μL of the standard and sample solutions as 8 mm bands onto the
 HPTLC plate using a suitable applicator. Maintain a distance of 10 mm between the bands.
- Development: Develop the plate in the pre-saturated chamber up to a distance of 80 mm.
- Drying: After development, dry the plate in a stream of warm air.
- Densitometric Scanning: Perform densitometric scanning at a wavelength of 403 nm with a slit dimension of 6.00 x 0.45 mm. The 403 nm wavelength is suggested based on HPLC



analysis of both HSYA and **Anhydrosafflor yellow B**, which shows high UV absorption at this wavelength[1].

Data Presentation Quantitative Analysis of Anhydrosafflor Yellow B

The following table summarizes the key quantitative parameters for the HPTLC analysis of **Anhydrosafflor yellow B**.

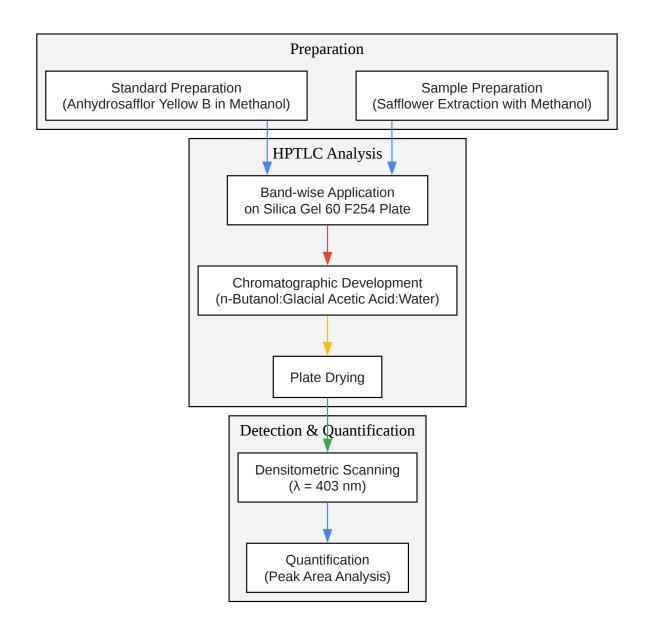
Parameter	Result
Rf Value	~0.4-0.5
Linearity Range	50 - 250 ng/spot
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD)	10 ng/spot
Limit of Quantification (LOQ)	30 ng/spot
Recovery (%)	95 - 105%
Precision (%RSD)	< 2%

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and instrumentation.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the experimental workflow for the HPTLC analysis of **Anhydrosafflor yellow B**.





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Caption: Experimental workflow for HPTLC analysis of Anhydrosafflor yellow B.

Conclusion

The described HPTLC method provides a straightforward and reliable approach for the quantification of **Anhydrosafflor yellow B** in safflower extracts. This method is suitable for



routine quality control, standardization of herbal products, and supporting drug development research. The use of HPTLC allows for high sample throughput with minimal solvent consumption, making it an environmentally friendly analytical technique. Further validation of this method in different laboratory settings is encouraged to ensure its robustness and reproducibility.

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References

- 1. mdpi.com [mdpi.com]
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